molecular formula C15H18ClN3O B1416588 (2R,3R)-cyproconazole CAS No. 107864-90-4

(2R,3R)-cyproconazole

Cat. No.: B1416588
CAS No.: 107864-90-4
M. Wt: 291.77 g/mol
InChI Key: UFNOUKDBUJZYDE-IAQYHMDHSA-N
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Description

(2R,3R)-cyproconazole is a chiral triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its effectiveness against a broad spectrum of fungal pathogens, making it a valuable tool in crop protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-cyproconazole involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with 1,2,4-triazole in the presence of a base to form an intermediate. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to yield this compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-cyproconazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can yield dechlorinated or dehydroxylated products.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .

Major Products

The major products formed from these reactions include various hydroxylated, dechlorinated, and substituted derivatives of this compound. These derivatives can have different biological activities and are often studied for their potential use in agriculture and medicine .

Scientific Research Applications

(2R,3R)-cyproconazole has a wide range of applications in scientific research:

Mechanism of Action

(2R,3R)-cyproconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the binding of this compound to the heme group of lanosterol 14α-demethylase, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-cyproconazole: The enantiomer of (2R,3R)-cyproconazole, with similar fungicidal properties but different stereochemistry.

    Tebuconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.

    Propiconazole: A triazole fungicide with a broader spectrum of activity and different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its binding affinity to fungal enzymes and its overall efficacy. Its enantiomeric purity is crucial for its biological activity, making it a valuable compound for both agricultural and scientific research .

Properties

IUPAC Name

(2R,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOUKDBUJZYDE-IAQYHMDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872884, DTXSID30872893
Record name (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-(-)-Cyproconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107864-90-4, 138604-72-5
Record name (2R,3R)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-(-)-Cyproconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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